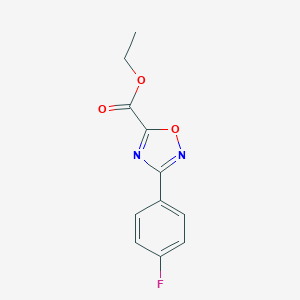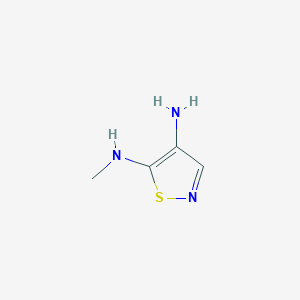
4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one, also known as EMDO, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. EMDO belongs to the family of indenone derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects. In
Mécanisme D'action
The mechanism of action of 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one involves the inhibition of the mitochondrial electron transport chain, which leads to the generation of reactive oxygen species (ROS) and the induction of apoptosis. 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been shown to specifically target complex III of the electron transport chain, leading to the inhibition of ATP production and the induction of cell death.
Biochemical and Physiological Effects
4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor activity, 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been shown to possess anti-inflammatory and antioxidant effects. 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one in lab experiments is its relatively low toxicity. 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been shown to exhibit low toxicity in various cell lines and animal models, making it a promising candidate for further development. However, one of the limitations of using 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one in lab experiments is its poor solubility in water, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for further research on 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one. One area of research is the development of more efficient synthesis methods for 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one, which can improve the yield and purity of the compound. Another area of research is the investigation of the potential synergistic effects of 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one with other anticancer agents, such as chemotherapy drugs. Additionally, further research is needed to explore the potential therapeutic applications of 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion
In conclusion, 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been shown to exhibit antitumor, anti-inflammatory, and antioxidant effects, and its mechanism of action involves the inhibition of the mitochondrial electron transport chain and the induction of apoptosis. Although there are limitations to using 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one in lab experiments, such as its poor solubility in water, there are several future directions for further research on this promising compound.
Méthodes De Synthèse
The synthesis of 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one involves the reaction of 2,3-dihydro-1H-inden-1-one with ethyl bromoacetate and sodium ethoxide. The reaction proceeds through an SN2 mechanism, resulting in the formation of 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one as the final product. The yield of 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been the subject of scientific research due to its potential therapeutic applications. One of the main areas of research has been its antitumor activity. 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one involves the induction of apoptosis, which is a programmed cell death process that is essential for the elimination of damaged or abnormal cells.
Propriétés
Numéro CAS |
172366-30-2 |
|---|---|
Nom du produit |
4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one |
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
4-ethoxy-7-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H14O3/c1-3-15-10-6-7-11(14-2)12-8(10)4-5-9(12)13/h6-7H,3-5H2,1-2H3 |
Clé InChI |
DIIJVPWFFUUSRA-UHFFFAOYSA-N |
SMILES |
CCOC1=C2CCC(=O)C2=C(C=C1)OC |
SMILES canonique |
CCOC1=C2CCC(=O)C2=C(C=C1)OC |
Synonymes |
1H-Inden-1-one,4-ethoxy-2,3-dihydro-7-methoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




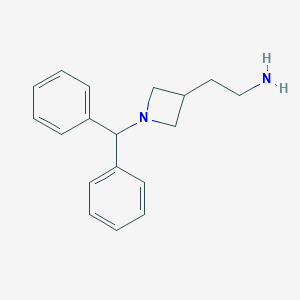


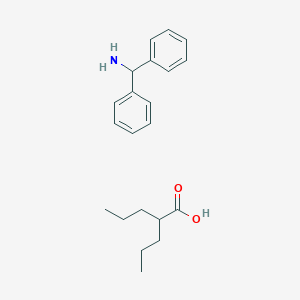
![N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B63983.png)
![1,2,3-Trifluoro-5-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B63984.png)
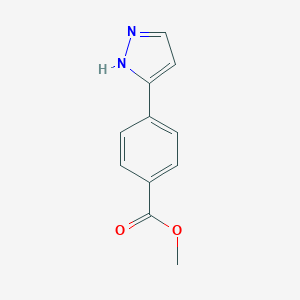

![(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B63997.png)
